molecular formula C8H4BrN3 B8136558 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B8136558
M. Wt: 222.04 g/mol
InChI Key: FKSZEAJOSLCWQJ-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (: 2092835-01-1) is a brominated and cyanated heterocyclic compound that serves as a high-value building block in organic synthesis and drug discovery . Its molecular formula is C 8 H 4 BrN 3 , with a molecular weight of 222.04 g/mol . The compound is characterized by a pyrazolo[1,5-a]pyridine scaffold, which is a privileged structure in medicinal chemistry, featuring a bromine atom for further cross-coupling reactions and an electron-withdrawing cyano group that influences the electronic properties of the system and can participate in further cyclizations . This reagent is primarily utilized as a key intermediate in the development of more complex bioactive molecules . Its significant research value lies in its application in the synthesis of potential inhibitors for various protein kinases, with a noted focus on the PI3K and mTOR signaling pathways , which are critical targets in oncology research . The structural motif is part of a broader family of N-heterocyclic compounds known for their exceptional biocompatibility and lower toxicity, making them attractive scaffolds for pharmaceutical development . The bromine atom allows for efficient functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions), enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships . Applications • Medicinal Chemistry: A versatile precursor in the discovery of novel kinase inhibitors and other targeted therapeutics . • Material Science: Explored for the synthesis of advanced organic materials due to its unique photophysical properties . • Agrochemical Research: Serves as a building block for formulating new crop protection agents and growth regulators . Handling and Safety This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) before use. The compound has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-8-6(3-10)4-11-12(8)5-7/h1-2,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSZEAJOSLCWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Optimization

The patent CN117143095A outlines a four-step synthesis starting with tert-butyl (methylsulfonyl)oxycarbamate (Formula 1). The Boc removal reaction employs trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, yielding hydroxylamine-O-sulfonic acid (Formula 2). Subsequent cyclization with 3-bromopyridine in tetrahydrofuran (THF) at 15–20°C generates 1-amino-3-bromopyridine sulfonate (Formula 3), which reacts with ethyl propiolate in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Formula 4). Saponification with NaOH (1M) and acidification using HCl (12M) yield the final product (Formula 5).

Key Parameters:

  • Boc Removal : TFA volume-to-mass ratio: 3–5 mL/g.

  • Cyclization : LiHMDS molar ratio to hydroxylamine-O-sulfonic acid: 2–3.

  • Saponification : Ethanol-to-ester ratio: 10–20 mL/g; reaction time: 24–48 hours.

Yield and Purity

The process achieves a total yield of 85–90% with LC purity >99% (Figure 1). Crystallization in ethyl acetate/n-heptane (1:4) enhances purity, avoiding silica gel chromatography.

TEMPO-Mediated One-Pot Synthesis

Regioselective Radical Cyclization

The ACS Organic Letters publication details a one-pot method using 4-bromophenylhydrazine hydrochloride (7i) and acrylonitrile. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) mediates a radical cascade at room temperature, enabling regioselective C–H functionalization. The reaction proceeds via:

  • Hydrazone Formation : 7i reacts with acrylonitrile in dichloroethane (DCE).

  • Radical Initiation : TEMPO and diisopropylethylamine (DIPEA) generate nitrile-stabilized radicals.

  • Cyclization : Intramolecular attack forms the pyrazolo[1,5-a]pyridine core.

Key Parameters:

  • Stoichiometry : 1.2 equivalents of TEMPO relative to 7i.

  • Solvent : Dichloroethane (DCE) optimizes radical stability.

  • Time : 12–16 hours for complete conversion.

Yield and Regiochemical Control

This method achieves 86% yield with a 5.4:1 regioselectivity ratio for 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile over its 4-bromo isomer (9i vs. 9i’). NMR analysis confirms regiochemistry (¹H NMR: δ 8.99 ppm for C6–H; 13C NMR: δ 147.6 ppm for C3–CN).

Comparative Analysis of Methodologies

ParameterBoc-Mediated SynthesisTEMPO-Mediated Synthesis
Steps 4 (Boc removal, cyclization, saponification, acidification)1 (one-pot)
Yield 85–90%86%
Purity >99% (HPLC)>95% (NMR)
Regioselectivity Not applicable (single isomer)5.4:1 (6-Br vs. 4-Br)
Scalability Industrial (kg-scale demonstrated)Laboratory (gram-scale)
Key Advantage High purity, no column chromatographyRapid, atom-economical

Mechanistic Insights and Challenges

Boc Route Side Reactions

The Boc method’s cyclization step risks sulfonate hydrolysis if moisture is present, necessitating strict anhydrous conditions. Excess LiHMDS may deprotonate the pyridine ring, leading to byproducts.

TEMPO Route Limitations

TEMPO’s stoichiometric use increases cost, and the radical intermediate’s sensitivity to oxygen limits reaction reproducibility. Scaling requires rigorous degassing and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Neurological Disorders

Research indicates that 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile derivatives can be synthesized as intermediates for drugs targeting neurological disorders, including Alzheimer's disease. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .

Cancer Treatment

The compound has shown promise in the synthesis of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to inhibit specific pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Recent investigations have revealed that compounds derived from this compound possess antimicrobial properties. These derivatives have been tested against bacterial strains and have shown effective inhibition, suggesting potential applications in developing new antibiotics .

Synthesis and Case Studies

The synthesis of this compound involves several methods, including cyclization reactions and modifications of existing pyrazole frameworks. A notable example includes the preparation method that utilizes hydroxylamine-O-sulfonic acid as a key reagent, which enhances yield and purity compared to traditional methods .

Case Study: Synthesis for Alzheimer's Disease Treatment

In a study focused on developing new treatments for Alzheimer's disease, researchers synthesized several analogs of this compound. These analogs were evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The findings indicated that certain derivatives exhibited significant inhibitory activity, paving the way for further pharmacological studies .

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, influencing the compound’s biological activity. Detailed pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents and Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - Br at C6, -CN at C3, -OCH₃ at C4 C₉H₆BrN₃O 252.07 PDK1 inhibitor; anticancer and anti-proliferative activity (e.g., vascular sarcoma, Alzheimer’s) .
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile - Br at C4, -CN at C3, -OH at C6 C₈H₄BrN₃O 238.04 High purity (97%); potential intermediate for drug development .
5-Bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile - Br at C5, -CN at C3 C₈H₄BrN₃ 222.04 Structural isomer with bromine at C5; applications not explicitly stated .
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrimidine core (vs. pyridine), -Br at C6, -CN at C3 C₇H₃BrN₄ 223.03 Light-sensitive; used in synthesis of kinase inhibitors .
6-Bromo-4-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile - Br at C6, -CN at C3, -OCH₂C(CH₃)₂OH at C4 C₁₂H₁₂BrN₃O₂ 310.15 Solubility-enhancing substituent; potential for tailored pharmacokinetics .
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine core, -Br at C6, -COOEt at C3 (vs. -CN) C₉H₈BrN₃O₂ 270.09 Ester functionalization; precursor for prodrugs or hydrolyzed to carboxylic acids .

Key Observations:

Positional Isomerism : Bromine placement (C4, C5, or C6) significantly alters electronic distribution and biological activity. For example, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile exhibits PDK1 inhibition, whereas 4-bromo or 5-bromo analogs lack reported activity .

Core Heterocycle : Replacing pyridine with pyrimidine (e.g., 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile) modifies ring electronics and hydrogen-bonding capacity, impacting target selectivity .

Functional Groups :

  • Methoxy (-OCH₃) or hydroxy (-OH) groups enhance solubility and hydrogen-bonding interactions, critical for binding to enzymes like PDK1 .
  • Nitrile (-CN) vs. ester (-COOEt) groups dictate reactivity: nitriles are amenable to click chemistry, while esters serve as prodrug candidates .

For instance, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is prioritized in oncology and neurodegenerative disease research due to its PDK1 inhibition , whereas hydroxylated analogs may be more suited for metabolic or anti-inflammatory targets.

Biological Activity

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a derivative of the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom and a cyano group, which contribute to its potential pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H3_3BrN4_4
  • Molecular Weight : 223.03 g/mol
  • Melting Point : 154°C to 156°C
  • CAS Number : 352637-44-6

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb . One notable study highlighted that a specific derivative significantly reduced bacterial burden in an infected mouse model, suggesting its potential as a lead compound for antitubercular drug development .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyridine derivatives have been extensively studied. These compounds have been identified as selective protein kinase inhibitors, which play crucial roles in cancer cell signaling pathways. The inhibition of kinases such as AXL and c-MET has been linked to reduced tumor growth and proliferation . Additionally, compounds derived from this scaffold have shown efficacy in various cancer cell lines, indicating their potential as therapeutic agents in oncology.

Anti-inflammatory Activity

Recent studies have reported that certain pyrazolo[1,5-a]pyridine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, two specific compounds demonstrated IC50_{50} values comparable to the standard anti-inflammatory drug celecoxib . The mechanism behind this activity involves the suppression of COX-2 enzyme activity, which is pivotal in the inflammatory response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. The presence of electron-donating groups enhances the compound's activity against specific targets. A detailed SAR analysis indicates that modifications at positions 2 and 6 significantly affect the potency and selectivity of these compounds towards their biological targets .

Case Studies

StudyFindings
Study on Antitubercular Activity Identified potent derivatives with nanomolar MIC values against Mtb; significant reduction in bacterial load in vivo.
Research on Anticancer Activity Demonstrated selective inhibition of AXL and c-MET kinases leading to reduced tumor proliferation.
Investigation of Anti-inflammatory Properties Compounds showed COX-2 inhibition comparable to celecoxib with promising anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the primary biological targets and associated methodologies for evaluating 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile in preclinical studies?

  • Answer : The compound is a PDK1 (3-phosphoinositide-dependent kinase-1) inhibitor, as demonstrated by its structural analogs (e.g., 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) that exhibit anti-proliferative activity in cancer cell lines and Alzheimer's models .
  • Methodology :

  • Kinase inhibition assays : Use recombinant PDK1 enzyme with ATP-competitive activity measurements (e.g., fluorescence-based ADP-Glo™ assay).
  • Cell viability assays : Test in cancer lines (e.g., vascular sarcoma, adenocarcinoma) using MTT or CellTiter-Glo®.
  • Western blotting : Validate downstream targets like AKT phosphorylation to confirm PDK1 pathway modulation .

Q. How is this compound synthesized, and what are critical purity validation steps?

  • Answer : Synthesis typically involves bromination of pyrazolo[1,5-a]pyridine precursors. For example, bromine or NBS (N-bromosuccinimide) can introduce the bromo group at the 6-position, followed by nitrile functionalization .
  • Methodology :

  • Key steps :

Cyclocondensation of aminopyridine derivatives with hydrazine to form the pyrazole ring.

Bromination under controlled temperature (0–5°C) to avoid over-substitution.

  • Purity validation :
  • HPLC-MS : Monitor intermediates and final product (CAS 1207836-10-9) .
  • 1H/13C NMR : Confirm regioselectivity of bromination and absence of methoxy impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against PDK1?

  • Answer : The 6-bromo group enhances steric hindrance and electron-withdrawing effects, improving binding to PDK1's hydrophobic pocket compared to 4-methoxy analogs. Methoxy groups may reduce solubility but increase metabolic stability .
  • Methodology :

  • SAR studies : Synthesize analogs with substitutions at positions 4, 6, and 3.
  • Molecular docking : Compare binding energies using PDK1 crystal structures (PDB ID: 1W1G).
  • Pharmacokinetic profiling : Assess solubility (shake-flask method) and microsomal stability .

Q. What are the major degradation pathways of pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives under stress conditions, and how are degradation products characterized?

  • Answer : Degradation occurs via hydrolysis (nitrile to amide), oxidative dehalogenation (bromo removal), and ring-opening. For example, Selpercatinib analogs degrade under peroxide stress, forming products like 6-hydroxy derivatives .
  • Methodology :

  • Forced degradation studies : Expose the compound to acid/base, oxidative (H2O2), and thermal stress.
  • LC-HRMS : Identify degradation products (e.g., m/z 407 for de-brominated species).
  • Fragmentation patterns : Use MS/MS to confirm structural changes (e.g., loss of C7H5NO) .

Q. What in vivo models are suitable for evaluating the efficacy of this compound in neurodegenerative diseases?

  • Answer : Alzheimer’s models (e.g., APP/PS1 transgenic mice) are relevant due to PDK1's role in tau hyperphosphorylation. Anticancer activity is tested in xenografts (e.g., prostate or myeloma models) .
  • Methodology :

  • Behavioral assays : Morris water maze for cognitive function.
  • Biomarker analysis : Measure Aβ40/42 and phosphorylated tau levels in brain homogenates.
  • Dose optimization : Use pharmacokinetic parameters (Cmax, AUC) from rodent studies .

Data Contradictions and Resolution

Q. Discrepancies in reported PDK1 inhibitory IC50 values for pyrazolo[1,5-a]pyridine derivatives: How to address variability?

  • Answer : Variability arises from assay conditions (e.g., ATP concentration) and compound purity. For example, residual solvents (DMF, DMSO) in analogs like 6-bromo-4-methoxy derivatives may artificially inflate IC50 .
  • Resolution :

  • Standardize assays : Use consistent ATP levels (e.g., 10 µM) and validate purity via LC-MS.
  • Control experiments : Include reference inhibitors (e.g., GSK2334470) to calibrate activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 2
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

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